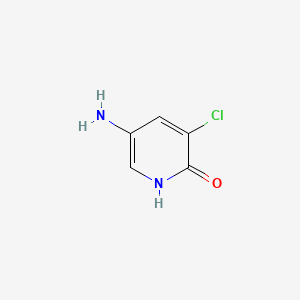

5-Amino-3-chloropyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

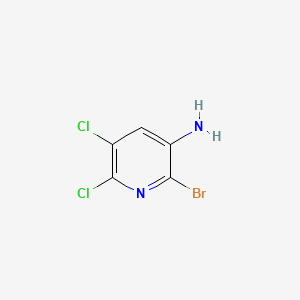

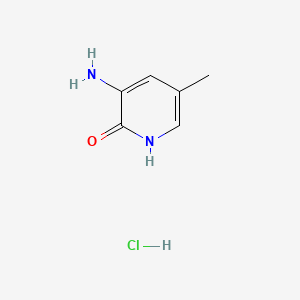

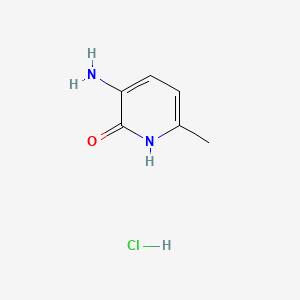

5-Amino-3-chloropyridin-2-ol is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 g/mol . The IUPAC name for this compound is 5-amino-3-chloro-2 (1H)-pyridinone .

Molecular Structure Analysis

The InChI code for 5-Amino-3-chloropyridin-2-ol is 1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications

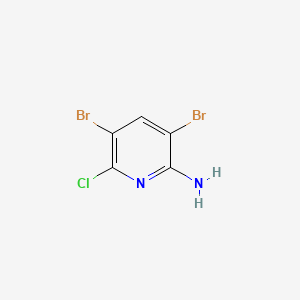

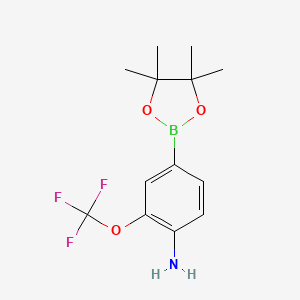

Catalytic Amination

A study demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine was predominantly converted to 5-amino-2-chloropyridine with high yield and chemoselectivity. This process underscores the utility of 5-Amino-3-chloropyridin-2-ol in organic synthesis, particularly in the context of creating compounds with specific functional groups through catalytic processes (Ji, Li, & Bunnelle, 2003).

Crystallographic Studies

Another research focus involves the structural analysis of halogenated pyridines. For example, a redetermination of 2-amino-5-chloropyridine's crystal structure at 100 K provided insights into molecular interactions and aggregation in the crystalline state, highlighting the compound's relevance in understanding molecular and crystallographic properties (Pourayoubi et al., 2007).

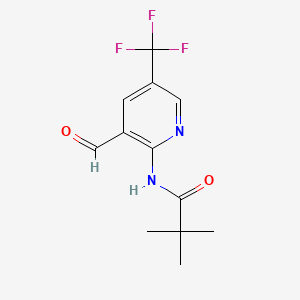

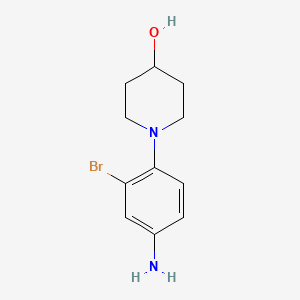

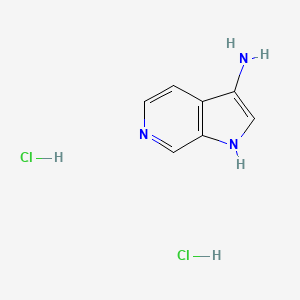

Neuroprotective Properties

In pharmacological research, derivatives of 2-chloropyridine, related to 5-Amino-3-chloropyridin-2-ol, have been evaluated for their neuroprotective and cholinergic properties. This is crucial in the development of treatments for Alzheimer's and neuronal vascular diseases. The synthesis and biological evaluation of these derivatives have identified compounds with potential therapeutic benefits, signifying the compound's role in drug discovery and neuropharmacology (Samadi et al., 2010).

Material Science

In the field of materials science, the synthesis and characterization of inorganic-organic hybrid materials involving 5-chloropyridin-2-amine have been reported. These materials exhibit potential electro-optical properties, demonstrating the compound's applicability in developing new materials with specific electronic and optical features (Jasrotia et al., 2019).

Supramolecular Chemistry

The construction of supramolecular structures using halogenated aminopyridines indicates the role of 5-Amino-3-chloropyridin-2-ol in the study of molecular assemblies and interactions. These structures are essential for understanding the principles of molecular recognition and designing molecules with specific binding capabilities (Cheng et al., 2011).

properties

IUPAC Name |

5-amino-3-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINWMXLYVGAQAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717563 |

Source

|

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-chloropyridin-2-ol | |

CAS RN |

1314916-27-2 |

Source

|

| Record name | 5-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)